

## Zofenopril Under the Microscope: A Meta-Analysis of Clinical Trials Against Other Antihypertensives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Zofenopril |           |
| Cat. No.:            | B1663440   | Get Quote |

A comprehensive review of clinical evidence positions **Zofenopril**, a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, as an effective antihypertensive agent with a potentially distinct cardioprotective profile when compared to other classes of blood pressure-lowering medications. This guide synthesizes data from numerous clinical trials, offering a comparative analysis for researchers, scientists, and drug development professionals.

**Zofenopril**'s efficacy in managing hypertension and improving outcomes, particularly in patients with ischemic heart disease, has been substantiated through extensive research, most notably the Survival of Myocardial Infarction Long-term Evaluation (SMILE) program. These studies, along with others, provide a foundation for comparing **Zofenopril** against other ACE inhibitors, angiotensin II receptor blockers (ARBs), calcium channel blockers, beta-blockers, and diuretics.

#### **Comparative Efficacy in Blood Pressure Reduction**

**Zofenopril** has demonstrated comparable efficacy in blood pressure reduction to several other antihypertensive agents across various patient populations.

In a study involving elderly patients with mild to moderate essential hypertension, **Zofenopril** (30-60mg once daily) was as effective as Lisinopril (10-20mg once daily) in achieving target diastolic blood pressure (DBP).[1][2] After 12 weeks, the percentage of patients with



normalized DBP was similar between the two groups (**Zofenopril** 81.3% vs. Lisinopril 76.7%), with no significant difference in the final sitting DBP.[1][2]

When compared to the calcium channel blocker amlodipine (5-10 mg once daily) in patients with mild to moderate hypertension, **Zofenopril** (30-60 mg once daily) showed similar reductions in both systolic and diastolic blood pressure after 12 weeks of treatment.[3][4][5] The percentage of patients with controlled DBP (<90 mmHg) was 62.2% for **Zofenopril** and 61.4% for amlodipine.[3][5]

A comparison with the beta-blocker atenolol in middle-aged to elderly hypertensive patients revealed that while both drugs substantially reduced blood pressure, **Zofenopril** led to significantly greater reductions in both systolic and diastolic blood pressure after 4 weeks of treatment.[6] Although the differences were no longer significant at 12 weeks after potential dose adjustments, the control rate for **Zofenopril** remained higher.[6]

In combination with the diuretic hydrochlorothiazide (HCTZ), **Zofenopril** has shown superior blood pressure-lowering effects compared to **Zofenopril** monotherapy.[7][8][9] The combination of **Zofenopril** 30mg and HCTZ 12.5mg resulted in a significantly higher percentage of patients achieving blood pressure normalization compared to HCTZ 12.5mg alone (57% vs. 33%).[8]

The ZENITH study, a randomized, double-blind trial, compared the fixed-dose combination of **Zofenopril**/HCTZ with Irbesartan/HCTZ in hypertensive patients with additional cardiovascular risk factors. The study found a similar antihypertensive effect between the two combinations. [10]

# Cardioprotective Effects and Major Adverse Cardiovascular Events (MACE)

A key differentiator for **Zofenopril** appears to be its cardioprotective effects, particularly in the post-myocardial infarction (MI) setting. This is often attributed to its unique sulfhydryl group, which confers antioxidant properties.[10][11][12][13]

A pooled analysis of the four SMILE studies, involving 3,630 patients with acute myocardial infarction (AMI), demonstrated that **Zofenopril** significantly reduced the 1-year combined occurrence of death or hospitalization for cardiovascular causes compared to both placebo and



other ACE inhibitors (lisinopril and ramipril).[14] The risk reduction with **Zofenopril** versus placebo was 40%, and versus other ACE inhibitors was 23%.[14]

The SMILE-4 study specifically compared **Zofenopril** with ramipril in post-AMI patients with left ventricular dysfunction, both in combination with acetylsalicylic acid (ASA).[15][16] **Zofenopril** was superior in reducing the 1-year combined endpoint of death or hospitalization for cardiovascular causes, primarily driven by a decrease in cardiovascular hospitalizations.[10] [15][16] A retrospective analysis of the SMILE-4 study also showed a significantly lower risk of major cardiovascular outcomes with **Zofenopril** compared to ramipril in hypertensive patients. [10]

In a study comparing **Zofenopril** and the ARB candesartan in post-MI patients, candesartan showed a significantly greater reduction in left ventricular mass and left ventricular mass index over a 6-month period, suggesting a more pronounced effect on cardiac remodeling.[17]

#### **Comparative Safety and Tolerability**

The safety profile of **Zofenopril** is generally comparable to other ACE inhibitors. The SMILE-2 study, which directly compared **Zofenopril** and lisinopril in thrombolyzed patients with acute MI, found a slightly but significantly lower incidence of drug-related severe hypotension with **Zofenopril** (6.7% vs. 9.8%).[18][19] The overall incidence of severe hypotension was not significantly different.[18]

When compared with amlodipine, the number of patients reporting adverse events possibly or probably related to the study drug was lower in the **Zofenopril** group (24 patients with 79 events) than in the amlodipine group (37 patients with 127 events), though the difference was not statistically significant.[3] Cough was reported more frequently with **Zofenopril**.[3]

In a comparison with atenolol, the number of patients with adverse drug reactions was significantly lower in the **Zofenopril** group (9.1%) compared to the atenolol group (20.8%).[6]

### **Experimental Protocols**

The clinical trials cited in this meta-analysis employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the protocols for some of the key studies.



## SMILE (Survival of Myocardial Infarction Long-term Evaluation) Studies

The SMILE program consists of four large, randomized, double-blind, controlled, prospective studies designed to evaluate the efficacy and safety of **Zofenopril** in patients with acute myocardial infarction (AMI).[14][20]

- SMILE-1: This study enrolled patients with anterior AMI who were not eligible for thrombolytic
  therapy. Patients were randomized to receive either **Zofenopril** or placebo within 24 hours of
  symptom onset and were treated for 6 weeks. The primary endpoint was the combined
  incidence of death and severe congestive heart failure.[13]
- SMILE-2: This trial compared the safety and efficacy of **Zofenopril** versus lisinopril in 1,024 thrombolyzed patients with acute MI.[18] Treatment with either **Zofenopril** (30-60 mg/day) or lisinopril (5-10 mg/day) was initiated within 12 hours of completion of thrombolytic therapy and continued for 42 days. The primary endpoint was the incidence of severe hypotension. [18]
- SMILE-3: This study focused on the anti-ischemic effects of **Zofenopril** in post-AMI patients with preserved left ventricular function.[19]
- SMILE-4: This study compared the effects of **Zofenopril** versus ramipril, in combination with acetylsalicylic acid (ASA), in patients with left ventricular dysfunction following AMI.[15][16]
   The primary endpoint was the 1-year combined occurrence of death or hospitalization for cardiovascular causes.[16]

#### **ZENITH Study**

This was a randomized, double-blind, controlled, parallel-group study involving 434 hypertensive patients with additional cardiovascular risk factors who were uncontrolled by previous monotherapy.[10] Patients were treated for 18 weeks with a fixed-dose combination of either **Zofenopril** (30 or 60 mg) plus hydrochlorothiazide (12.5 mg) or irbesartan (150 or 300 mg) plus hydrochlorothiazide (12.5 mg). The study assessed the antihypertensive effect and the impact on target organ damage.[10]

#### **Zofenopril vs. Lisinopril in Elderly Hypertensives**



This was a randomised, double-blind, multicentre study comparing the efficacy and safety of **Zofenopril** (30 or 60mg once daily) with lisinopril (10 or 20mg once daily) in patients aged ≥65 years with mild to moderate essential hypertension.[1][2] The treatment duration was 12 weeks. The primary endpoint was the achievement of a sitting diastolic blood pressure (DBP) <90 mmHg or a reduction of sitting DBP >10 mmHg.[1][2]

### **Data Summary Tables**

Table 1: Comparative Efficacy of Zofenopril in Blood Pressure Reduction



| Comparator | Patient<br>Population                                            | Dosage                                                     | Duration | Key Efficacy<br>Outcomes                                                                                                                         | Citation   |
|------------|------------------------------------------------------------------|------------------------------------------------------------|----------|--------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Lisinopril | Elderly with<br>mild to<br>moderate<br>essential<br>hypertension | Zofenopril:<br>30-60mg/day;<br>Lisinopril: 10-<br>20mg/day | 12 weeks | Similar rates of DBP normalization (Z: 81.3% vs L: 76.7%) and responders (Z: 74.7% vs L: 77.8%). No significant difference in final sitting DBP. | [1][2][21] |
| Amlodipine | Mild to<br>moderate<br>hypertension                              | Zofenopril:<br>30-60mg/day;<br>Amlodipine:<br>5-10mg/day   | 12 weeks | Similar reductions in SBP/DBP (-15.7/12.0 mmHg for Zofenopril vs -17.1/12.2 mmHg for Amlodipine). Similar control rates (Z: 62.2% vs A: 61.4%).  | [3][4][5]  |
| Atenolol   | Middle-aged<br>to elderly<br>hypertension                        | Zofenopril:<br>30-60mg/day;<br>Atenolol: 50-<br>100mg/day  | 12 weeks | Significantly greater SBP/DBP reduction with Zofenopril at 4 weeks. No significant difference at                                                 | [6]        |



|                                                  |                                                  |                                                                         |          | 12 weeks. Higher control rate with Zofenopril.                                                             |           |
|--------------------------------------------------|--------------------------------------------------|-------------------------------------------------------------------------|----------|------------------------------------------------------------------------------------------------------------|-----------|
| Hydrochlorot<br>hiazide<br>(HCTZ)                | Mild to<br>moderate<br>essential<br>hypertension | Zofenopril:<br>30mg/day;<br>HCTZ:<br>12.5mg/day                         | 12 weeks | Both drugs reduced office and ambulatory BP. Zofenopril showed greater efficacy during some working hours. | [22][23]  |
| Zofenopril +<br>HCTZ vs.<br>Zofenopril           | Mild to<br>moderate<br>hypertension              | Z+HCTZ:<br>30/12.5mg/da<br>y; Zofenopril:<br>30mg/day                   | 12 weeks | Combination<br>therapy was<br>significantly<br>more<br>effective in<br>reducing SBP<br>and DBP.            | [7][8][9] |
| Zofenopril +<br>HCTZ vs.<br>Irbesartan +<br>HCTZ | Hypertensive patients with CV risk factors       | Z+HCTZ: 30-<br>60/12.5mg/da<br>y; I+HCTZ:<br>150-<br>300/12.5mg/d<br>ay | 18 weeks | Similar antihypertens ive effect between the two combinations.                                             | [10]      |

Table 2: Comparative Effects of Zofenopril on Major Adverse Cardiovascular Events (MACE)



| Comparator                                  | Patient<br>Population                                     | Primary<br>Endpoint                                       | Key MACE<br>Outcomes                                                                               | Citation     |
|---------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------------------------------|--------------|
| Placebo                                     | Acute Myocardial<br>Infarction (SMILE<br>pooled analysis) | 1-year combined death or CV hospitalization               | 40% risk reduction with Zofenopril (HR=0.60).                                                      | [14]         |
| Other ACE Inhibitors (Lisinopril, Ramipril) | Acute Myocardial<br>Infarction (SMILE<br>pooled analysis) | 1-year combined death or CV hospitalization               | 23% risk<br>reduction with<br>Zofenopril<br>(HR=0.77).                                             | [14]         |
| Ramipril (+ ASA)                            | Post-AMI with Left Ventricular Dysfunction (SMILE-4)      | 1-year combined<br>death or CV<br>hospitalization         | Significant reduction with Zofenopril (OR: 0.70), driven by reduced CV hospitalization (OR: 0.64). | [10][15][16] |
| Candesartan                                 | Post-Myocardial<br>Infarction                             | Echocardiograph<br>ic indices of<br>cardiac<br>remodeling | Candesartan showed a significantly greater reduction in LV mass and LVMI at 6 months.              | [17]         |

Table 3: Comparative Safety of **Zofenopril** 



| Comparator | Patient Population                       | Key Safety<br>Outcomes                                                                                                                        | Citation |
|------------|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Lisinopril | Acute Myocardial<br>Infarction (SMILE-2) | Significantly lower incidence of drug-related severe hypotension with Zofenopril (6.7% vs 9.8%).                                              | [18][19] |
| Amlodipine | Mild to moderate<br>hypertension         | Fewer patients with drug-related adverse events with Zofenopril (24 vs 37), though not statistically significant. More cough with Zofenopril. | [3]      |
| Atenolol   | Middle-aged to elderly<br>hypertension   | Significantly fewer patients with adverse drug reactions with Zofenopril (9.1% vs 20.8%).                                                     | [6]      |

# Signaling Pathways and Experimental Workflows Zofenopril's Dual Mechanism of Action

**Zofenopril**'s therapeutic effects are primarily attributed to its inhibition of the Angiotensin-Converting Enzyme (ACE). This action leads to a reduction in Angiotensin II, a potent vasoconstrictor, and an increase in Bradykinin, a vasodilator. Additionally, the presence of a sulfhydryl (-SH) group in **Zofenopril**'s structure is believed to confer antioxidant properties, which may contribute to its cardioprotective effects by scavenging free radicals and reducing oxidative stress.[10][11][12][24]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Zofenopril versus Lisinopril in the Treatment of Essential Hypertension in Elderly Patients: A Randomised, Double-Blind, Multicentre Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Blood pressure control and response rates with zofenopril compared with amlodipine in hypertensive patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. Fixed combination of zofenopril plus hydrochlorothiazide in the management of hypertension: a review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihypertensive effect of zofenopril plus hydrochlorothiazide versus zofenopril monotherapy in patients with essential hypertension according to their cardiovascular risk level: A post hoc analysis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]
- 11. Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensinconverting Enzyme Inhibitor Zofenopril | Semantic Scholar [semanticscholar.org]
- 12. Zofenopril: Blood pressure control and cardio-protection PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review of the angiotensin-converting enzyme inhibitor, zofenopril, in the treatment of cardiovascular diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openheart.bmj.com [openheart.bmj.com]
- 15. Efficacy and Safety of Zofenopril Versus Ramipril in the Treatment of Myocardial Infarction and Heart Failure: A Review of the Published and Unpublished Data of the Randomized Double-Blind SMILE-4 Study PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. researchgate.net [researchgate.net]
- 17. Effect of candesartan treatment on echocardiographic indices of cardiac remodeling in post-myocardial infarction patients PMC [pmc.ncbi.nlm.nih.gov]
- 18. Double-blind comparison between zofenopril and lisinopril in patients with acute myocardial infarction: results of the Survival of Myocardial Infarction Long-term Evaluation-2 (SMILE-2) study PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of Zofenopril Compared With Placebo and Other Angiotensin-converting Enzyme Inhibitors in Patients With Acute Myocardial Infarction and Previous Cardiovascular Risk Factors: A Pooled Individual Data Analysis of 4 Randomized, Double-blind, Controlled, Prospective Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Comparative effects of zofenopril and hydrochlorothiazide on office and ambulatory blood pressures in mild to moderate essential hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative effects of zofenopril and hydrochlorothiazide on office and ambulatory blood pressures in mild to moderate essential hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance |
   Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]
- To cite this document: BenchChem. [Zofenopril Under the Microscope: A Meta-Analysis of Clinical Trials Against Other Antihypertensives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663440#a-meta-analysis-of-clinical-trials-comparing-zofenopril-with-other-antihypertensive-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com